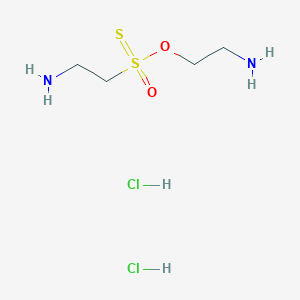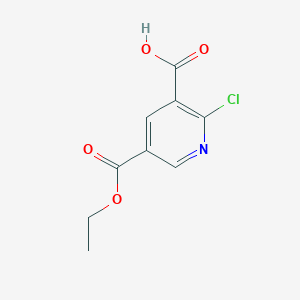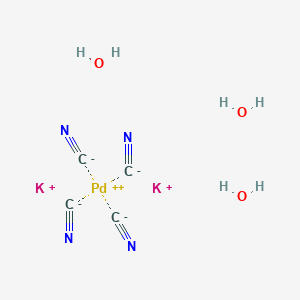![molecular formula C5H4ClN5 B15201120 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it an attractive candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-aminopyrazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substituted Derivatives: Products with various substituents at the 5-position
Coupled Products: Complex structures formed through coupling reactions
Applications De Recherche Scientifique
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3-aminopyrazole
- Pyridazine derivatives
- Pyrazolopyridine compounds
Uniqueness
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C5H4ClN5 |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) |
Clé InChI |
HBENXQDIFRNASA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC2=NNC(=C21)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)

![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)

![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)




![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)



